

Sinapoyl Malate: Ultrafast Photoprotective Dynamics

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Compound Focus: Sinapoyl malate

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Photodeactivation Mechanism Sinapoyl malate (SM) is a natural plant sunscreen that protects against ultraviolet B (UV-B) radiation. The core of its function is a **trans-cis photoisomerization** process that dissipates potentially damaging UV energy as harmless heat, returning the molecule to its ground state.

This mechanism is remarkably robust. Studies on synthetic **sinapoyl malate** derivatives with increasingly bulky ester groups have confirmed that this ultrafast photodeactivation pathway is conserved, even in strongly perturbing solvents like methanol. This conservation indicates a strong potential for molecular augmentation to improve desired properties without compromising the core photoprotective function [1].

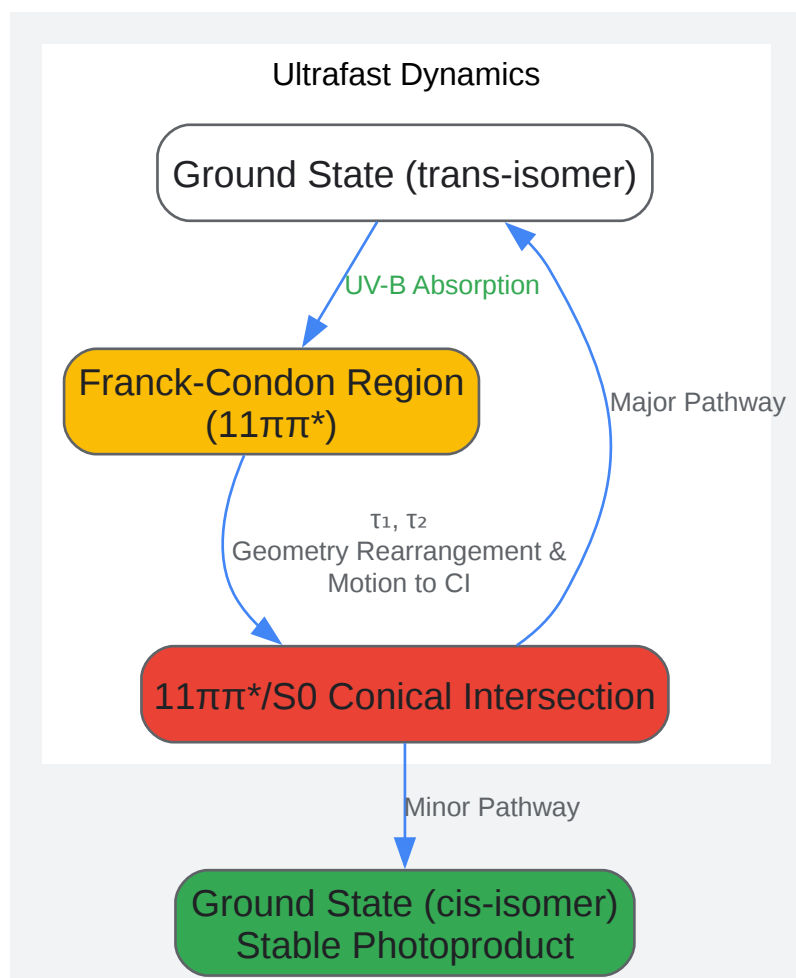
Quantitative Dynamics Data The table below summarizes the time constants associated with the primary relaxation steps for SM and its derivatives in different solvents, as determined by transient absorption spectroscopy [1].

Table 1: Ultrafast Relaxation Dynamics of **Sinapoyl Malate** and Derivatives

Molecule	Solvent	τ_1 (fs)	τ_2 (ps)	τ_3 (ps)
Sinapoyl Malate (SM)	Dioxane	119 ± 40	1.62 ± 0.15	22.4 ± 1.9
	Methanol	619 ± 101	4.81 ± 0.77	33.5 ± 1.7
Sinapoyl L-dimethyl malate (SdiMM)	Dioxane	205 ± 40	2.23 ± 0.07	27.6 ± 0.8

Molecule	Solvent	τ_1 (fs)	τ_2 (ps)	τ_3 (ps)
Sinapoyl L-diethyl malate (SdiEM)	Methanol	603 ± 40	5.38 ± 0.16	33.6 ± 1.0
	Dioxane	215 ± 40	1.75 ± 0.05	26.1 ± 0.8
Sinapoyl L-di-t-butyl malate (SdiTBM)	Methanol	600 ± 40	5.77 ± 0.17	33.7 ± 1.0
	Dioxane	57 ± 40	1.23 ± 0.04	22.1 ± 0.7
	Methanol	477 ± 40	4.37 ± 0.14	36.3 ± 1.1

The photophysical pathway can be visualized as the following sequence:



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Figure 1: Ultrafast photodeactivation pathway of **sinapoyl malate** via *trans-cis* isomerization.

Synthetic Sinapate Esters as Promising UV-B Filters

Rationale for Development The search for environmentally benign and synthetically tunable UV filters has intensified, particularly due to concerns over the ecological impact of some commercial filters. Sinapic acid, a naturally occurring hydroxycinnamic acid, serves as an excellent scaffold for designing new UV-B filters. Its natural derivative, **sinapoyl malate**, is a highly effective plant sunscreen [2] [3] [4].

Performance of Synthetic Derivatives A library of sinapic acid esters has been synthesized and evaluated for their UV filtering and antioxidant activities. The following table presents key data for selected esters, highlighting the relationship between molecular structure and performance [4].

Table 2: UV Absorbance and Antioxidant Activity of Selected Sinapate Esters

Compound	Ester Moiety	λ_{\max} (nm) in EtOH	Molar Extinction Coefficient, ϵ ($\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)	DPPH Radical Scavenging Activity (IC_{50} , $\mu\text{g}/\text{mL}$)
1	2-Ethylhexyl (Octinoxate Analog)	332	19,643	Data not provided in search results
4	Ethyl	328	15,015	Data not provided in search results
5	<i>tert</i> -Butyl	327	20,847	Data not provided in search results
6	Oleyl	~330-332 (est. from NMR context)	Data not provided in search results	Data not provided in search results

Structure-Activity Relationship (SAR) Insights

- **Free Phenol Group:** A free (unmethylated) phenol on the sinapate core is critical for significant **antioxidant activity** and also contributes to a higher intensity of UV protection [4].
- **Ester Moiety Steric Hindrance:** Bulkier ester groups (e.g., *tert*-butyl) lead to **higher molar extinction coefficients (ϵ)**, a key metric for UV absorption efficacy. This suggests that steric effects can fine-tune photophysical properties without disrupting the core relaxation mechanism [1] [4].

Experimental Protocols for Key Analyses

Protocol 1: Transient Absorption Spectroscopy for Photodynamics This protocol is used to characterize the ultrafast relaxation pathways of candidate molecules [1].

- **Sample Preparation:** Dissolve the sinapate ester in an appropriate solvent (e.g., dioxane, methanol) at a concentration that provides an optical density of ~0.5-1.0 at the excitation wavelength in a flow cell or cuvette with a path length of 1-2 mm.
- **Pump-Probe Setup:** Utilize a femtosecond laser system.
 - **Pump Pulse:** Tune to the UV-B region (e.g., 330 nm) to excite the molecule to its S1 ($1^1\pi\pi^*$) state.
 - **Probe Pulse:** Use a broadband white-light continuum (e.g., 350-650 nm) to monitor spectral changes at various time delays after excitation.
- **Data Collection:** Record transient absorption spectra at delay times ranging from femtoseconds to nanoseconds.
- **Global Analysis:** Fit the time-dependent data to a sequential kinetic model (e.g., $A \rightarrow B \rightarrow C$) using software packages. This yields Evolution Associated Difference Spectra (EADS) and the time constants (τ) for each decay step, as shown in Table 1.

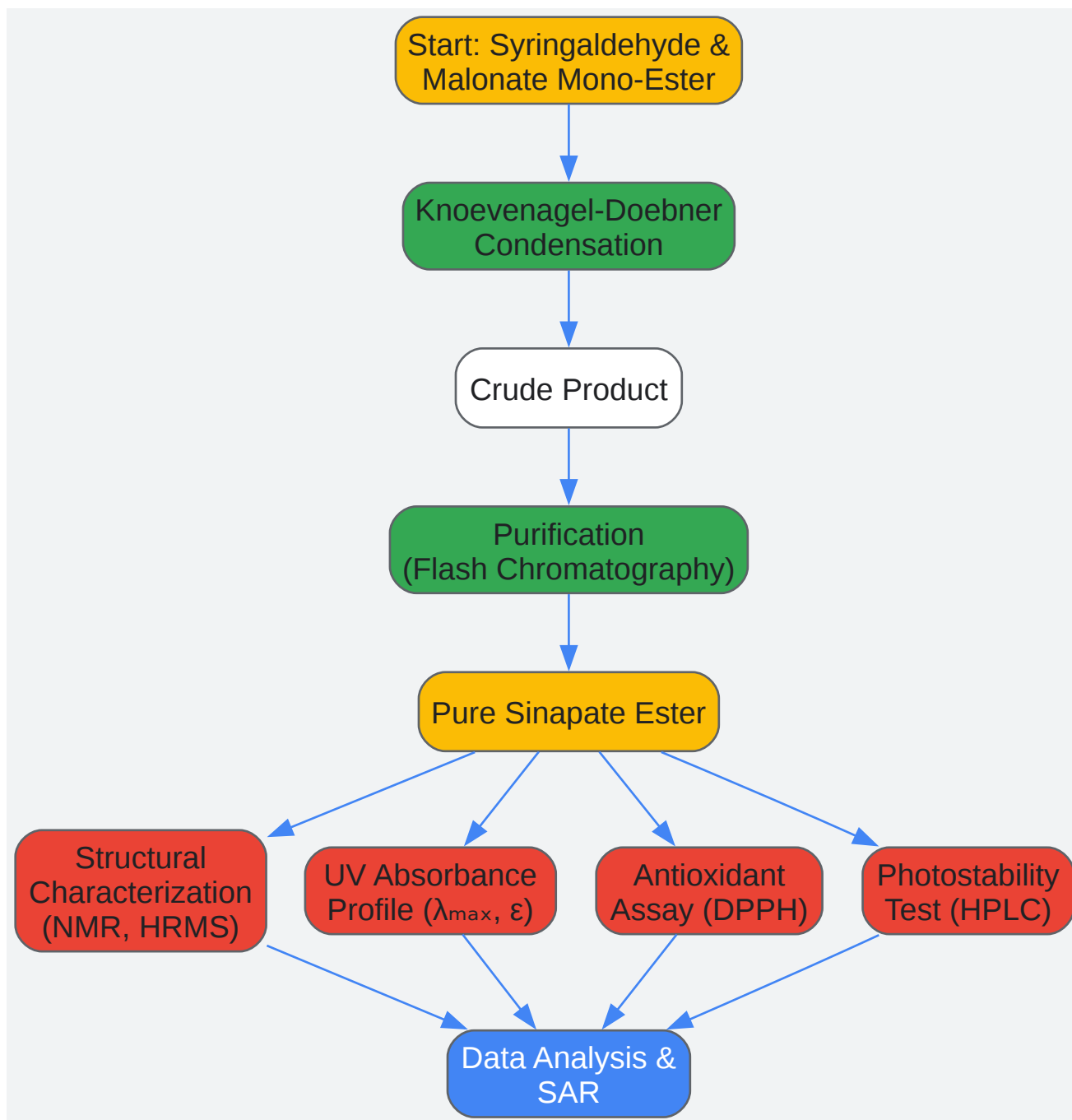
Protocol 2: Synthesis of Sinapate Esters via Knoevenagel-Doebner Condensation This is a standard method for synthesizing the cinnamic acid core of sinapate esters [4].

- **Reaction Mixture:** Combine the malonate mono-ester (1.0 equiv), syringaldehyde (1.2 equiv), and a catalytic amount of aniline (e.g., 10 mol%) in pyridine as the solvent.
- **Reaction Conditions:** Stir the mixture at 60°C for 12-16 hours (overnight) under an inert atmosphere.
- **Work-up:** After cooling to room temperature, pour the reaction mixture into a separation funnel containing ethyl acetate and 1M aqueous HCl. Extract the product into the organic layer.
- **Purification:** Dry the combined organic layers over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure. Purify the crude product using flash chromatography on silica gel with a gradient of cyclohexane and ethyl acetate.

Protocol 3: In Vitro Photostability Assessment This protocol evaluates the stability of a UV filter under simulated sunlight.

- **Irradiation:** Prepare a solution of the compound in a suitable solvent (e.g., ethanol). Irradiate the solution in a quartz cuvette using a solar simulator equipped with a UV-B/UV-A source for a set duration (e.g., 1-2 hours). A non-irradiated sample should be kept in the dark as a control.
- **Analysis:** Monitor the degradation of the compound by analyzing both the irradiated and control samples using High-Performance Liquid Chromatography (HPLC). The percentage of the parent compound remaining is calculated by comparing the peak areas.

The workflow for the synthesis and characterization of sinapate esters is as follows:



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Figure 2: Workflow for the synthesis and characterization of sinapate ester UV filters.

Conclusion and Future Outlook

Sinapoyl malate and its synthetic derivatives present a compelling case for development as next-generation UV-B filters. Their efficacy is rooted in a **conserved, ultrafast photoisomerization mechanism** that efficiently dissipates UV energy [1]. The synthetic versatility of the sinapate ester platform allows for optimization of properties such as **molar absorptivity, antioxidant capacity, and formulation compatibility** through rational structural modification [4].

Future research should focus on:

- **Comprehensive Toxicity and Environmental Impact Studies:** To ensure safety for human use and aquatic ecosystems.
- **Formulation Integration and Synergy:** Testing these molecules in complete sunscreen formulations to assess interactions with other UV filters and excipients.
- **In Vivo Efficacy Studies:** Moving beyond *in vitro* models to confirm performance on human skin.

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